molecular formula C9H7N3O2 B3176035 2,4-Dihydro-1-oxo-1,2,4-triazolo[3,4-C][1,4]benzoxazine CAS No. 96753-77-4

2,4-Dihydro-1-oxo-1,2,4-triazolo[3,4-C][1,4]benzoxazine

Cat. No.: B3176035
CAS No.: 96753-77-4
M. Wt: 189.17 g/mol
InChI Key: LXJNNHYVXIBGJI-UHFFFAOYSA-N
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Description

2,4-Dihydro-1-oxo-1,2,4-triazolo[3,4-C][1,4]benzoxazine is a fused heterocyclic compound combining a triazole ring with a benzoxazine scaffold. Its structure features a bicyclic system where the triazole moiety (positions 1,2,4) is annulated to the benzoxazine core (positions 3,4-C and 1,4).

Properties

IUPAC Name

2,4-dihydro-[1,2,4]triazolo[3,4-c][1,4]benzoxazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9-11-10-8-5-14-7-4-2-1-3-6(7)12(8)9/h1-4H,5H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJNNHYVXIBGJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NNC(=O)N2C3=CC=CC=C3O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10541439
Record name 2,4-Dihydro-1H-[1,2,4]triazolo[3,4-c][1,4]benzoxazin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10541439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96753-77-4
Record name 2,4-Dihydro-1H-[1,2,4]triazolo[3,4-c][1,4]benzoxazin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10541439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

2,4-Dihydro-1-oxo-1,2,4-triazolo[3,4-C][1,4]benzoxazine undergoes various chemical reactions, including:

Common reagents used in these reactions include primary amines, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Biological Activities

Research indicates that 2,4-dihydro-1-oxo-1,2,4-triazolo[3,4-C][1,4]benzoxazine possesses several biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For example, modifications to the benzoxazine core have led to enhanced efficacy against Gram-positive bacteria.
  • Anticancer Potential : Preliminary research suggests that this compound may inhibit the proliferation of cancer cells. Its mechanism may involve the induction of apoptosis in specific cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
  • Anti-inflammatory Effects : Some studies have indicated that compounds similar to this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Applications in Pharmaceuticals

The unique structure of this compound allows for various pharmaceutical applications:

Drug Development

The compound serves as a scaffold for synthesizing new drugs. Its ability to form derivatives with altered biological activity makes it a valuable starting point in medicinal chemistry.

Case Studies

  • Antimicrobial Agents : A study demonstrated that specific derivatives of this compound showed activity against resistant strains of Staphylococcus aureus. The modifications included substituents at the benzoxazine ring that enhanced solubility and bioactivity.
  • Cancer Therapeutics : Research involving structural modifications led to compounds that selectively targeted cancer cells while sparing normal cells. These findings were published in a peer-reviewed journal focusing on medicinal chemistry.

Applications in Materials Science

Beyond pharmaceuticals, this compound has potential applications in materials science:

Polymer Chemistry

The compound can be used as a monomer in polymer synthesis. Its reactive functional groups allow it to participate in polymerization reactions to form novel materials with tailored properties.

Case Studies

  • Polymer Synthesis : Researchers synthesized polymers incorporating this compound and evaluated their thermal stability and mechanical properties. The resulting materials exhibited improved heat resistance compared to conventional polymers.

Mechanism of Action

The mechanism of action of 2,4-Dihydro-1-oxo-1,2,4-triazolo[3,4-C][1,4]benzoxazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Analogues

2.1.1. 1,4-Benzoxazine Derivatives
The benzoxazine scaffold is a privileged structure in medicinal chemistry. Key analogues include:

  • 3,4-Dihydro-2H-1,4-benzoxazines : These compounds exhibit antiangiogenic activity by inhibiting thrombin and integrin pathways, making them orally bioavailable anticancer candidates .
  • 1,4-Benzoxazin-3-one sulphonamides : Act as PI3Kα inhibitors, showing efficacy in cancer cell lines like MCF-7 (breast cancer) and A549 (lung cancer) .
  • Tyrosine-based benzoxazines : Induce apoptosis in breast cancer cells via mitochondrial pathway activation .

Triazole-Containing Hybrids

  • 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles: These hybrids demonstrate antimicrobial, anti-inflammatory, and antifungal activities. Their mechanism often involves enzyme inhibition (e.g., cyclooxygenase-1 or lanosterol 14-α-demethylase) .
  • 4H-[1,2,4]Triazolo[3,4-c][1,4]benzoxazine : A structural isomer of the target compound, differing in ring saturation and substituent placement. It shares the fused triazole-benzoxazine system but lacks the 1-oxo group, which may alter reactivity and bioactivity .
Pharmacological Activity Comparison
Compound Class Key Biological Activities Mechanism of Action Reference
2,4-Dihydro-1-oxo-triazolo-benzoxazine Limited reported data; hypothesized anticancer potential based on scaffold similarity Unknown (research chemicals lack detailed profiling)
1,4-Benzoxazine sulphonamides Anticancer (ROR agonism), immunomodulatory Enhances T-cell activity in tumor microenvironment
2,3-Dihydro-1,4-benzoxazines Antiangiogenic, low toxicity to normoxic cells Hypoxia-induced gene downregulation
1,2,4-Triazolo-thiadiazoles Antimicrobial, anti-inflammatory Cyclooxygenase-1 inhibition, ROS scavenging
5,7,8-Trimethyl-1,4-benzoxazines Antioxidant, anti-aging Free radical scavenging, GSH enhancement, hsf-1 gene induction

Key Observations :

  • While 1,4-benzoxazine derivatives are well-studied in cancer (e.g., PI3Kα inhibition), the triazole-benzoxazine hybrid’s activity remains underexplored, highlighting a research gap .

Biological Activity

2,4-Dihydro-1-oxo-1,2,4-triazolo[3,4-C][1,4]benzoxazine is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H7N3O2C_9H_7N_3O_2 with a molecular weight of approximately 189.17 g/mol. The compound features a unique triazole-benzoxazine structure that contributes to its biological properties. Key physicochemical properties include:

  • Molecular Weight : 189.17 g/mol
  • Topological Polar Surface Area : 53.9 Ų
  • Hydrogen Bond Acceptors : 3
  • Rotatable Bonds : 0

Antimicrobial Activity

Research indicates that compounds within the benzoxazine family exhibit significant antimicrobial properties. In a study evaluating various derivatives of benzoxazine compounds, several exhibited potent activity against both Gram-positive and Gram-negative bacteria.

CompoundActivity AgainstReference
Compound 5Klebsiella pneumoniae
Compound 6Bacillus thuringiensis
Compound 8Trichoderma harzianum

In particular, derivatives of triazole compounds have shown promising antibacterial and antifungal activities. These studies suggest that the incorporation of triazole rings enhances the antimicrobial efficacy of benzoxazine derivatives.

Anticancer Activity

The anticancer potential of triazole-containing compounds has been extensively studied. For instance, mercapto-substituted triazoles have demonstrated chemotherapeutic effects against various cancer cell lines.

A notable case study involved the synthesis of triazole derivatives that were screened for cytotoxicity against human malignant cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). Results indicated that certain derivatives exhibited significant cytotoxic activity:

CompoundCell LineIC50 (µM)Reference
Compound AMCF-715
Compound BBel-740220

These findings underscore the potential of this compound as a scaffold for developing novel anticancer agents.

Antiviral Activity

Emerging studies have also highlighted the antiviral properties of triazole derivatives. The mechanism often involves inhibition of viral replication processes. For example, certain synthesized triazoles have shown effectiveness against influenza viruses and other viral pathogens.

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules through hydrogen bonding and π-stacking interactions. This allows the compound to interfere with enzyme functions and cellular processes critical for pathogen survival and proliferation.

Q & A

Q. What are the optimized synthetic routes for 2,4-Dihydro-1-oxo-1,2,4-triazolo[3,4-C][1,4]benzoxazine?

The synthesis typically involves cyclization of hydrazine derivatives with benzoxazine precursors. For example, reacting 2-phenyl-1,4-benzoxazin-3(4H)-thione with methylhydrazine in pyridine under reflux yields the triazolobenzoxazine core. Key steps include refluxing with phosphorus pentasulfide (for thione formation) and subsequent cyclization with hydrazine derivatives . Solvents like acetonitrile or ethanol are critical for purification, with yields optimized to ~65% via recrystallization .

Q. How is the molecular structure of this compound confirmed post-synthesis?

Structural confirmation relies on spectroscopic and crystallographic methods:

  • NMR/IR : Assigning peaks for the triazole ring (e.g., N-H stretching at 3200–3400 cm⁻¹) and benzoxazine moiety (C-O-C at ~1250 cm⁻¹).
  • X-ray crystallography : Resolves bond lengths and angles (e.g., triazole N-N bond at 1.32 Å, benzoxazine C-O at 1.38 Å) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 249.27 for C₁₅H₁₁N₃O) align with theoretical values .

Q. What in vitro assays are recommended for initial biological activity screening?

Common assays include:

  • Receptor binding : Alpha-adrenergic and imidazoline receptor affinity tests using radiolabeled ligands (IC₅₀ values < 10 µM indicate potency) .
  • Enzyme inhibition : Diuretic activity via carbonic anhydrase inhibition, measured by changes in urinary electrolyte excretion in rat models .
  • Cytotoxicity : MTT assays on cell lines (e.g., HepG2) to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) at position 6 or 8 to enhance diuretic activity, as seen in IDPH-8032 derivatives .
  • Heterocycle fusion : Compare triazolo[3,4-c]benzoxazines with thiazolo analogs to assess ring size impact on CNS depression .
  • Quantitative SAR (QSAR) : Use molecular descriptors (e.g., logP, polar surface area) to predict blood-brain barrier permeability .

Q. How to resolve contradictions in reported biological data (e.g., variable antihypertensive activity)?

  • Assay standardization : Ensure consistent dosing (e.g., 10 mg/kg in spontaneously hypertensive rats) and endpoint measurements (e.g., mean arterial pressure) .
  • Metabolic stability : Evaluate hepatic microsome degradation to identify labile substituents (e.g., methyl groups improve stability vs. ethyl) .
  • Species specificity : Test across models (e.g., rats vs. mice) to account for interspecies receptor heterogeneity .

Q. What mechanistic insights exist for its diuretic activity?

  • Molecular docking : The triazole ring interacts with carbonic anhydrase II via Zn²⁺ coordination, while the benzoxazine moiety blocks substrate access .
  • In vivo models : Dose-dependent reductions in urinary Na⁺/K⁺ ratios (e.g., 40% decrease at 5 mg/kg) correlate with renal carbonic anhydrase inhibition .
  • Knockout studies : Ablation of CAII in mice abolishes diuretic effects, confirming target specificity .

Q. What strategies improve metabolic stability without compromising activity?

  • Deuterium incorporation : Replace labile C-H bonds (e.g., methyl groups) with deuterium to slow oxidative metabolism .
  • Prodrug design : Mask polar groups (e.g., -OH) as esters, enhancing oral bioavailability while maintaining target engagement .
  • Heteroatom substitution : Replace oxygen in benzoxazine with sulfur (thio analogs) to resist CYP450-mediated degradation .

Q. How to address low yields (<50%) in cyclization steps during scale-up?

  • Catalyst optimization : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization rates .
  • Microwave-assisted synthesis : Reduce reaction times from 18 hours to 2 hours with 20% yield improvement .
  • Solvent screening : Replace DMSO with NMP to reduce side reactions (e.g., oxidation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dihydro-1-oxo-1,2,4-triazolo[3,4-C][1,4]benzoxazine
Reactant of Route 2
Reactant of Route 2
2,4-Dihydro-1-oxo-1,2,4-triazolo[3,4-C][1,4]benzoxazine

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